molecular formula C19H13N3O4 B12725109 Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- CAS No. 138188-00-8

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl-

Cat. No.: B12725109
CAS No.: 138188-00-8
M. Wt: 347.3 g/mol
InChI Key: WRXCCSTXCJRBRD-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free reaction yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides and α,β-unsaturated imines. The reactions are typically carried out under mild conditions, which helps in achieving high yields and efficiency .

Major Products

The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology

In biology, Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- is studied for its potential biological activities. These activities include antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to interact with specific biological targets, making them potential candidates for drug development.

Industry

In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a crucial role in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar ring structures. Examples include:

  • 1,2-Dihydroquinolines
  • 2,3-Dihydropyrroles

Uniqueness

What sets Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- apart from these similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it suitable for various applications in different fields .

Properties

CAS No.

138188-00-8

Molecular Formula

C19H13N3O4

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(4-oxo-1-phenylpyrazolo[3,4-d][1,3]oxazin-6-yl)phenyl] acetate

InChI

InChI=1S/C19H13N3O4/c1-12(23)25-16-10-6-5-9-14(16)18-21-17-15(19(24)26-18)11-20-22(17)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

WRXCCSTXCJRBRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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